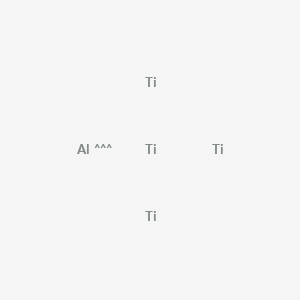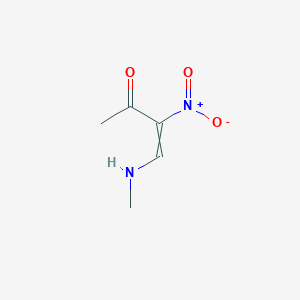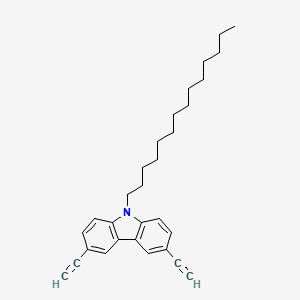![molecular formula C12H26BClSi B14249740 Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane CAS No. 244633-96-3](/img/structure/B14249740.png)
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane typically involves the reaction of a suitable boron-containing precursor with a silicon-containing reagent under controlled conditions. One common method involves the use of diethylborane and a chlorosilane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different organosilicon and organoboron derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, organosilicon compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. The boron atom can form stable complexes with various ligands, while the silicon atom can undergo substitution and addition reactions. These properties make the compound highly versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(chloromethyl)dimethylsilane
- Chlorodimethylsilane
- 1-Chloro-3,3-dimethylbutane
Uniqueness
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane is unique due to the presence of both boron and silicon atoms, which impart distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a broader range of applications and makes it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
244633-96-3 |
|---|---|
Fórmula molecular |
C12H26BClSi |
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
chloro-(1-diethylboranyl-3,3-dimethylbut-1-enyl)-dimethylsilane |
InChI |
InChI=1S/C12H26BClSi/c1-8-13(9-2)11(15(6,7)14)10-12(3,4)5/h10H,8-9H2,1-7H3 |
Clave InChI |
IUFQRESFRCOIBD-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)C(=CC(C)(C)C)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


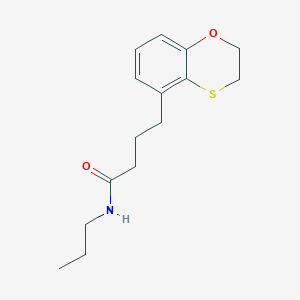
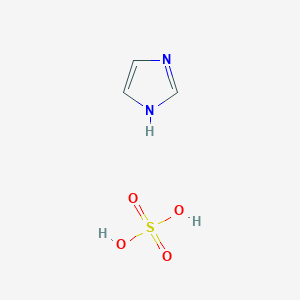
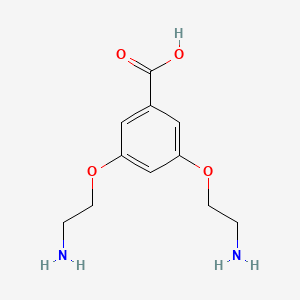
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
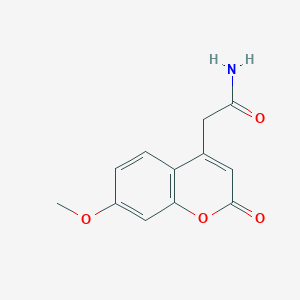

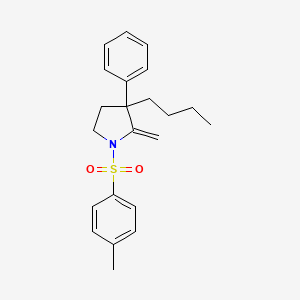

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
